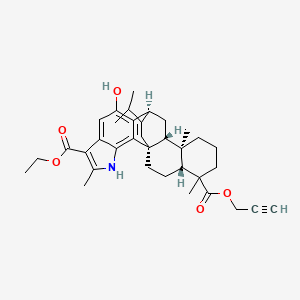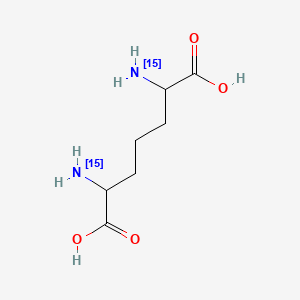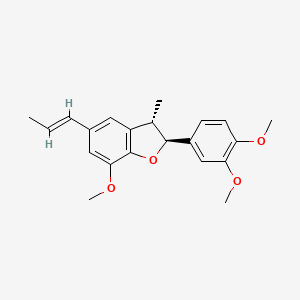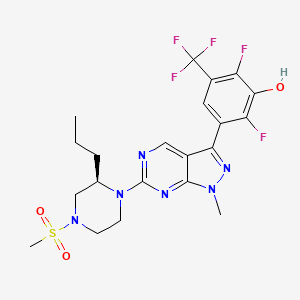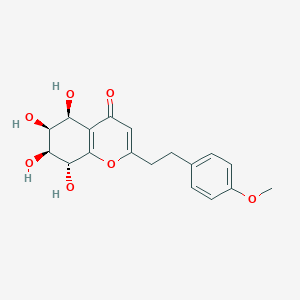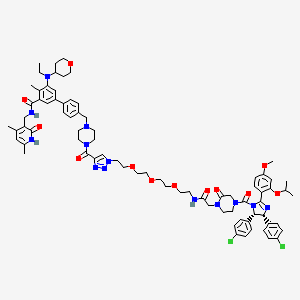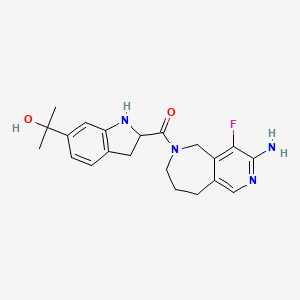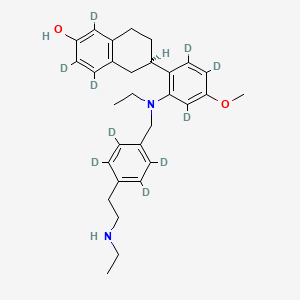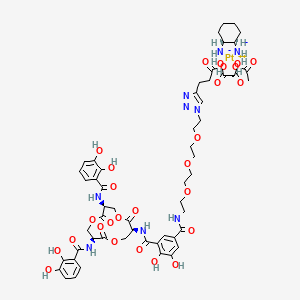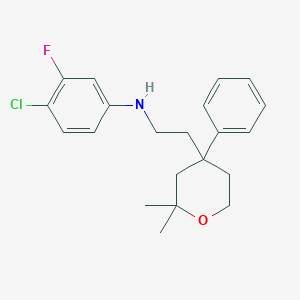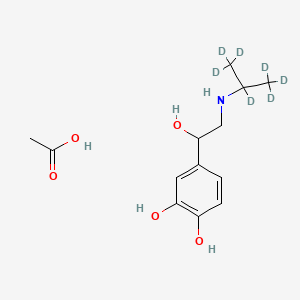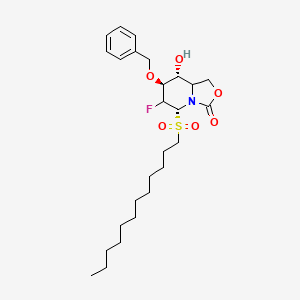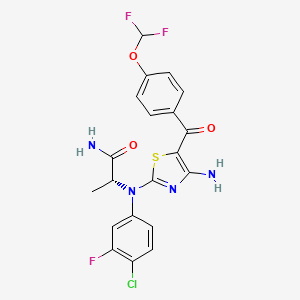
Dgk|AE-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dgk|AE-IN-3 is a compound that belongs to the family of diacylglycerol kinases (DGKs). Diacylglycerol kinases are lipid kinases that convert diacylglycerol to phosphatidic acid, playing a crucial role in regulating various enzymes, including protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and mammalian target of rapamycin (mTOR) . This compound is of significant interest due to its potential therapeutic applications in various fields, including neuroscience and immunology .
准备方法
The synthesis of Dgk|AE-IN-3 involves several steps, starting with the preparation of diacylglycerol. The diacylglycerol is then phosphorylated using specific reagents and conditions to produce phosphatidic acid. Industrial production methods often involve the use of ATP acyl phosphate activity-based probes and quantitative mass spectrometry to define ATP and small-molecule binding motifs of representative members from all five DGK subtypes . This process ensures the high purity and specificity of the compound.
化学反应分析
Dgk|AE-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipase C, which cleaves phosphoinositol 4,5-bisphosphate into diacylglycerol and inositol 1,4,5-triphosphate . The major products formed from these reactions include phosphatidic acid and other lipid signaling molecules. These reactions are crucial for the compound’s role in cellular signaling and regulation.
科学研究应用
Dgk|AE-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study lipid signaling pathways and enzyme regulation. In biology, it plays a role in understanding cellular responses to various stimuli, including stress and immune responses . In medicine, this compound is being investigated for its potential therapeutic applications in treating neuronal diseases and cancer . Its ability to regulate immune cell activation makes it a promising candidate for immunotherapy .
作用机制
The mechanism of action of Dgk|AE-IN-3 involves the phosphorylation of diacylglycerol to produce phosphatidic acid. This process regulates the activity of several enzymes, including protein kinase C and mTOR . By converting diacylglycerol to phosphatidic acid, this compound modulates various cellular responses, including immune cell activation and neuronal signaling . The molecular targets and pathways involved in this process include the Ras family, protein kinase C, and the mTOR pathway .
相似化合物的比较
Dgk|AE-IN-3 is unique compared to other similar compounds due to its specific ability to regulate diacylglycerol and phosphatidic acid levels. Similar compounds include other members of the diacylglycerol kinase family, such as DGKα and DGKζ . These compounds also play a role in lipid signaling and enzyme regulation but may have different tissue distributions and specificities . The uniqueness of this compound lies in its potential therapeutic applications and its specific regulatory functions in cellular signaling pathways .
属性
分子式 |
C20H16ClF3N4O3S |
|---|---|
分子量 |
484.9 g/mol |
IUPAC 名称 |
(2R)-2-(N-[4-amino-5-[4-(difluoromethoxy)benzoyl]-1,3-thiazol-2-yl]-4-chloro-3-fluoroanilino)propanamide |
InChI |
InChI=1S/C20H16ClF3N4O3S/c1-9(18(26)30)28(11-4-7-13(21)14(22)8-11)20-27-17(25)16(32-20)15(29)10-2-5-12(6-3-10)31-19(23)24/h2-9,19H,25H2,1H3,(H2,26,30)/t9-/m1/s1 |
InChI 键 |
VYMXJSJFDJTKHK-SECBINFHSA-N |
手性 SMILES |
C[C@H](C(=O)N)N(C1=CC(=C(C=C1)Cl)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)F)N |
规范 SMILES |
CC(C(=O)N)N(C1=CC(=C(C=C1)Cl)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


